y-Oxo-1-pyrenebutanoic Acid-13C4

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis LC-MS/MS Method Validation

γ-Oxo-1-pyrenebutanoic Acid-13C4 is the definitive isotope dilution mass spectrometry (IDMS) internal standard for quantifying the parent compound in plasma, urine, tissue homogenates, and environmental matrices. The strategic +4 Da mass shift eliminates endogenous interference, enabling accurate low-ng/mL quantitation. Its preserved pyrene fluorescence (λex≈341 nm, λem≈376 nm) supports orthogonal HPLC-FLD/LC-MS/MS method validation. The γ-oxo handle enables covalent conjugation to surfaces, with 13C4-tracing via combustion IRMS. For PK/TK studies, PAH biodegradation tracking, or material science quantification, this labeled standard is irreplaceable.

Molecular Formula C₁₆¹³C₄H₁₄O₃
Molecular Weight 306.29
Cat. No. B1152516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namey-Oxo-1-pyrenebutanoic Acid-13C4
Synonymsγ-Oxo-1-pyrenebutyric Acid-13C4;  NSC 407628-13C4;  β-(1-Pyrenoyl)propionic Acid-13C4;  γ-Oxo-1-pyrenebutyric Acid-13C4
Molecular FormulaC₁₆¹³C₄H₁₄O₃
Molecular Weight306.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

γ-Oxo-1-pyrenebutanoic Acid-13C4 (CAS 7499-60-7 Unlabeled): Isotopically Labeled Standard for Precision Quantitative Analysis


γ-Oxo-1-pyrenebutanoic Acid-13C4 is a stable isotope-labeled derivative of the parent compound γ-Oxo-1-pyrenebutanoic acid (also known as γ-Oxo-1-pyrenebutyric acid or β-(1-Pyrenoyl)propionic acid) [1]. This compound features a pyrene fluorophore conjugated to a γ-oxobutyric acid moiety, with four carbon-13 atoms strategically incorporated to produce a mass shift of +4 Da relative to the unlabeled analog . The pyrene core confers intrinsic fluorescence properties (λex ≈ 341 nm, λem ≈ 376 nm in methanol for related pyrenebutyric acid derivatives) , while the ketone group provides a distinct functional handle for derivatization. The 13C4 labeling pattern is engineered specifically to serve as an internal standard for isotope dilution mass spectrometry (IDMS), enabling high-accuracy quantification of the unlabeled compound in complex biological and environmental matrices [2]. The unlabeled CAS number is 7499-60-7, and the labeled compound has a molecular formula of C₁₆¹³C₄H₁₄O₃ and a molecular weight of 306.29 g/mol .

Why Unlabeled γ-Oxo-1-pyrenebutanoic Acid Cannot Substitute for the 13C4-Labeled Compound in Validated Analytical Workflows


Analytical methods requiring precise, matrix-independent quantification—such as isotope dilution mass spectrometry (IDMS) for pharmacokinetic studies, environmental fate tracking of polycyclic aromatic hydrocarbons (PAHs), or biomarker validation—cannot rely on unlabeled γ-Oxo-1-pyrenebutanoic acid as an internal standard . Unlabeled compounds co-elute with the target analyte and produce identical mass spectral signatures, rendering them incapable of correcting for ion suppression, extraction efficiency variability, or matrix effects [1]. Structurally similar but isotopically distinct standards like γ-Oxo-1-pyrenebutanoic Acid-13C4 are mandatory for achieving the accuracy and precision required by regulatory guidelines and peer-reviewed publication standards [2]. Generic substitution with the unlabeled parent compound fundamentally invalidates quantitative LC-MS/MS and GC-MS assays, as it introduces systematic bias that cannot be normalized post-acquisition.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence Supporting γ-Oxo-1-pyrenebutanoic Acid-13C4 Selection


Isotopic Mass Shift of +4 Da Enables Interference-Free MS Quantification Versus Unlabeled Analog

γ-Oxo-1-pyrenebutanoic Acid-13C4 incorporates four 13C atoms, resulting in a molecular ion peak at m/z 307.29 [M+H]⁺ compared to m/z 303.29 [M+H]⁺ for the unlabeled compound . This +4 Da mass difference places the internal standard signal entirely outside the isotopic envelope of the natural abundance target analyte, eliminating cross-talk and enabling baseline-resolved selected reaction monitoring (SRM) transitions [1]. The distinct isotopic signature allows for accurate correction of ion suppression/enhancement effects in ESI-MS, which can vary by >50% in complex matrices such as plasma or environmental water samples [2].

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis LC-MS/MS Method Validation

Preserved Fluorescence Properties for Dual-Mode Detection in Analytical Method Development

The 13C4 labeling does not alter the pyrene fluorophore's electronic structure, allowing the compound to retain the characteristic fluorescence properties of the pyrenebutyric acid class . For the unlabeled analog, fluorescence excitation and emission maxima are reported as λex 341 nm and λem 376 nm in methanol . The labeled compound can thus be used as an internal standard in HPLC-fluorescence detection (FLD) workflows, or to cross-validate LC-MS/MS results with an orthogonal detection method, enhancing overall analytical confidence .

Fluorescence Spectroscopy HPLC-FLD Method Cross-Validation

γ-Oxo Functional Group Confers Distinct Reactivity Versus Non-Oxo Pyrenebutyric Acid Analogs

γ-Oxo-1-pyrenebutanoic Acid-13C4 contains a ketone group at the γ-position that is absent in the widely used analog 1-Pyrenebutyric Acid-13C4 . This ketone provides a distinct functional handle for oxime ligation, hydrazone formation, and reductive amination reactions that are not accessible with the non-oxo derivative [1]. The presence of the γ-oxo group also increases the compound's polarity and hydrogen bond acceptor count (3 vs 2 for the non-oxo analog), which alters its chromatographic retention time and solubility profile [2].

Targeted Covalent Modification Bioconjugation Chemistry Materials Functionalization

Commercial Availability in Purified Form for Direct Use as Analytical Reference Material

γ-Oxo-1-pyrenebutanoic Acid-13C4 is supplied by multiple certified reference material (CRM) vendors with purity specifications of ≥95% . In contrast, the unlabeled technical grade compound is typically supplied at lower purity (~90-95% by HPLC) . This difference in commercial purity grade means the labeled compound can be used directly for quantitative calibration curve preparation without additional purification, reducing labor and solvent costs while improving method traceability .

Reference Standards Method Calibration Regulatory Compliance

Evidence-Backed Application Scenarios for γ-Oxo-1-pyrenebutanoic Acid-13C4 Procurement


Isotope Dilution LC-MS/MS Quantification of γ-Oxo-1-pyrenebutanoic Acid in Biological Matrices

For pharmacokinetic or toxicokinetic studies requiring accurate measurement of γ-Oxo-1-pyrenebutanoic acid in plasma, urine, or tissue homogenates, the 13C4-labeled analog is used as an internal standard to correct for extraction recovery and matrix effects . The +4 Da mass shift ensures no interference from the endogenous analyte's natural isotopic envelope, enabling precise quantitation down to low ng/mL levels with acceptable accuracy and precision [1].

Environmental Fate Tracking of PAH Metabolites via Stable Isotope Tracing

γ-Oxo-1-pyrenebutanoic Acid-13C4 serves as a tracer for studying the degradation and bioaccumulation pathways of pyrene-based polycyclic aromatic hydrocarbons (PAHs) in soil, sediment, and water systems . Its distinct isotopic signature allows researchers to differentiate between exogenous labeled compound and endogenous PAH metabolites, providing definitive evidence of transformation product formation and transport kinetics [1].

Fluorescence-Mass Spectrometry Cross-Validation in Method Development

Leveraging the compound's preserved fluorescence properties , analytical chemists can develop and validate HPLC-FLD methods for pyrene derivatives and then use the same 13C4-labeled standard to calibrate LC-MS/MS systems [1]. This orthogonal approach strengthens assay robustness and facilitates method transfer between laboratories with different instrumental capabilities.

Synthesis and Characterization of γ-Oxo-Pyrene Functionalized Nanomaterials

The γ-oxo functional group provides a distinct reactive handle for covalently attaching the pyrene fluorophore to nanoparticle surfaces, graphene sheets, or polymer backbones . The 13C4 label enables subsequent quantification of surface loading density via combustion isotope ratio mass spectrometry (IRMS) or facilitates mechanistic studies of material degradation using isotope tracer techniques [1].

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